molecular formula C7H11ClHgN2O3 B14177212 3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin CAS No. 3367-29-1

3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin

Cat. No.: B14177212
CAS No.: 3367-29-1
M. Wt: 407.22 g/mol
InChI Key: NOGBFWIZGRISKE-UHFFFAOYSA-M
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Description

3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin is a chemical compound with the molecular formula C7H11ClHgN2O3 and a molecular weight of 407.24 g/mol . This compound is known for its unique structure, which includes a mercury atom bonded to a chloromercuri group and a methoxy group attached to a propyl chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin involves several steps. One common method includes the reaction of 2-methoxyalkylmercuric halides with hydrazine hydrate . This reaction proceeds through the formation of mercuri-bis-2-methoxyalkane, which decomposes to give 2-methoxyalkane radicals. These radicals may lose or gain a hydrogen atom to form 2-methoxyalkene or alkane. The reaction is carried out by dissolving the starting material in boiling alkali and then adding hydrazine hydrate, resulting in the precipitation of metallic mercury and the formation of the desired product .

Comparison with Similar Compounds

3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin can be compared with other organomercurial compounds, such as:

    Methylmercury: Known for its high toxicity and ability to bioaccumulate in living organisms.

    Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the human body compared to methylmercury.

    Phenylmercury: Used as a fungicide and antiseptic, with different reactivity and toxicity profiles compared to this compound.

The uniqueness of this compound lies in its specific structure, which allows for distinct chemical reactions and applications in various fields .

Properties

CAS No.

3367-29-1

Molecular Formula

C7H11ClHgN2O3

Molecular Weight

407.22 g/mol

IUPAC Name

chloro-[3-(2,5-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury

InChI

InChI=1S/C7H11N2O3.ClH.Hg/c1-5(12-2)4-9-6(10)3-8-7(9)11;;/h5H,1,3-4H2,2H3,(H,8,11);1H;/q;;+1/p-1

InChI Key

NOGBFWIZGRISKE-UHFFFAOYSA-M

Canonical SMILES

COC(CN1C(=O)CNC1=O)C[Hg]Cl

Origin of Product

United States

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